molecular formula C4H8O B156178 1,2-Epoxybutane CAS No. 106-88-7

1,2-Epoxybutane

Cat. No. B156178
CAS RN: 106-88-7
M. Wt: 72.11 g/mol
InChI Key: RBACIKXCRWGCBB-UHFFFAOYSA-N
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Description

1,2-Epoxybutane is a short-chain epoxide that has been studied for various applications, including its use as a stabilizer in chlorinated hydrocarbon solvents . It is also a key intermediate in the synthesis of pharmaceuticals, such as HIV-1 protease inhibitors , and has been investigated for its reactivity in different chemical reactions and conditions.

Synthesis Analysis

The synthesis of 1,2-epoxybutane derivatives has been explored in several studies. For instance, a method for synthesizing (2S,3S)-1,2-epoxy-3-(Boc-amino)-4-phenylbutane from (S)-phenylalanine was reported, which is a key intermediate for preparing HIV-1 protease inhibitors . Another study achieved the synthesis of 1,1,1-trichloro-3-[5-(2,4,6-trifluoropyrimidyl)]-3,4-epoxybutane from diethyl malonate and urea, demonstrating the stability of this class of epoxides in protonic media .

Molecular Structure Analysis

The molecular structures involved in the substitution nucleophilic unimolecular (SN2) reaction of 1,2-epoxybutane were optimized using computational methods. The study found that the reactant is more stable than the product in various phases, and solvent effects, as well as hydrogen bonding, significantly influence the reaction mechanism .

Chemical Reactions Analysis

1,2-Epoxybutane undergoes various chemical reactions, including ring-opening polymerization initiated by secondary amides in the presence of a phosphazene base . The transformation of 1,2-epoxybutane on platinum catalysts in the presence of hydrogen leads to the formation of butanal, 2-butanone, 1-butanol, and 2-butanol . Additionally, the reaction of 1,2-epoxybutane with ground-state Ga atoms under matrix-isolation conditions results in the formation of gallaoxetanes .

Physical and Chemical Properties Analysis

The isomerization of 1,2-epoxybutane has been studied over various catalysts, with the catalytic activity being influenced by factors such as the replacement of sodium ions with zinc ions in zeolites, which increases the surface acidity and pore size . The kinetics of the thermal gas-phase decomposition of 1,2-epoxybutane have been investigated, revealing that isomerization to various products occurs through first-order, homogeneous, non-radical processes .

Relevant Case Studies

Inhalation exposure studies in rodents have shown that 1,2-epoxybutane can cause respiratory tract lesions and is carcinogenic, with the site of carcinogenic activity being related to the length of the carbon chain . This highlights the potential occupational hazards associated with exposure to 1,2-epoxybutane and the importance of understanding its toxicological profile.

Scientific Research Applications

Polymerization Initiator

  • Phosphazene-Promoted Polymerization : Dentzer et al. (2015) explored the use of phosphazene bases to initiate the polymerization of 1,2-epoxybutane. This process effectively produces amide end-capped poly(butylene oxide) with narrow molar mass distributions (Dentzer et al., 2015).
  • Polymerization with Secondary Carbamates : Hassouna et al. (2017) investigated the initiation of 1,2-epoxybutane polymerization using carbamate-phosphazene base and triisobutylaluminum, resulting in controlled polymerization and amide end-capped poly(butylene oxide) (Hassouna et al., 2017).

Chemical Synthesis and Stability

  • Thermal Stability and Combustion Behaviors : Lin et al. (2002) studied the thermal stability and combustion behaviors of poly(oxybutylene)amides derived from the polymerization of 1,2-epoxybutane. This research revealed insights into the stability of these polymers at high temperatures (Lin et al., 2002).
  • Epoxidation Synthesis : Wang Jun-min (2003) investigated the synthesis of 1,2-epoxybutane using TS-1 as a catalyst, optimizing factors like the amount of catalyst and reaction time (Wang Jun-min, 2003).

Advanced Chemical Reactions

  • Nucleophilic Substitution Mechanism : Haiya (2015) examined the mechanism of nucleophilic substitution (SN2) in 1,2-epoxybutane, providing insights into the reaction's stability and solvent effects (Haiya, 2015).
  • Dehydrative Epoxidation : Kim et al. (2015) developed a novel dehydrative epoxidation method for converting diols to epoxides, using 1,2-epoxybutane as a key example (Kim et al., 2015).

Biotechnological Applications

  • Biotransformation and Enantioselective Formation : Owens et al. (2009) explored the biotransformation of alkenes into epoxyalkanes, including 1,2-epoxybutane, using Nocardioides sp. strain JS614, highlighting its potential in producing enantiopure epoxides (Owens et al., 2009).

End Group Modification in Polymers

  • Modification in Supercritical Fluids : Gooijer et al. (2003, 2004) demonstrated the modification of polyamide and poly(butylene terephthalate) end groups using 1,2-epoxybutane in supercritical fluids. This modification significantly enhanced the hydrolytic stability of these polymers (Gooijer et al., 2003) (Gooijer et al., 2004).

Other Applications

  • Selective Hydrogenation : Chengli and Jiao (2009) investigated the selective hydrogenation of 1,2-epoxybutane to n-butanol, revealing insights into the efficiency of different metal catalysts (Chengli & Jiao, 2009).
  • Metabolic Effects Study : Jan et al. (2008) used 1H-NMR to study the metabolic effects of 1,2-epoxybutane on astroglia cells, demonstrating the compound's impact on cell metabolism and its detoxification pathway (Jan et al., 2008).

Safety And Hazards

1,2-Epoxybutane is highly flammable and can cause skin and eye irritation . It is toxic if inhaled and may cause respiratory irritation . It is suspected of causing cancer and is harmful if swallowed or in contact with skin .

properties

IUPAC Name

2-ethyloxirane
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InChI

InChI=1S/C4H8O/c1-2-4-3-5-4/h4H,2-3H2,1H3
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InChI Key

RBACIKXCRWGCBB-UHFFFAOYSA-N
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Canonical SMILES

CCC1CO1
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Molecular Formula

C4H8O
Record name 1,2-BUTYLENE OXIDE
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Related CAS

24969-07-1
Record name 1,2-Butylene oxide homopolymer
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DSSTOX Substance ID

DTXSID6020569
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Molecular Weight

72.11 g/mol
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Physical Description

1,2-butylene oxide appears as a clear colorless volatile liquid with an ethereal odor. Flash point near 0 °F. Density about 6.9 lb / gal. Soluble in water. Boiling point near 140 °F. Flammable over a wide range of vapor-air concentrations. May polymerize with the evolution of heat and possible rupture of container if contaminated. Vapors irritate eyes, skin and respiratory system. Prolonged contact with skin may cause in delayed burns. Vapors are heavier than air. Used as an intermediate to make various polymers. Chemicals that polymerize are often stabilized by refrigeration., Liquid, Colorless liquid with a characteristic odor; [ICSC] Colorless liquid with an unpleasant odor; May decompose on exposure to moisture; [MSDSonline], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.
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Boiling Point

145 °F at 760 mmHg (NTP, 1992), 63.4 °C, 63.3 °C
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Flash Point

10 °F (NTP, 1992), -22 °C, -7 °F (-22 °C) (closed cup), -22 °C c.c.
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Solubility

greater than or equal to 100 mg/mL at 63 °F (NTP, 1992), In water, 95.5 g/L at 25 °C (OECD Method 105), In water, 8.68 g/100 g water at 25 °C, In water, 59 g/L at 20 °C, Very soluble in ethanol, acetone; miscible with ether, Miscible with common aliphatic and aromatic solvents, Solubility in water, g/100ml at 20 °C: 5.9 (moderate)
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Density

0.826 at 77 °F (USCG, 1999) - Less dense than water; will float, 0.8297 g/cu cm at 20 °C, 0.83 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.3
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Vapor Density

2.49 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 2.49 (Air = 1), Relative vapor density (air = 1): 2.2
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Vapor Pressure

160 mmHg at 55 °F ; 215 mmHg at 70.0 °F (NTP, 1992), 180.0 [mmHg], 170 mm Hg at 24 °C, Vapor pressure, kPa at 20 °C: 18.8
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Product Name

1,2-Epoxybutane

Color/Form

Colorless liquid

CAS RN

106-88-7
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Explanation Creative Commons CC BY 4.0

Melting Point

-76 °F (NTP, 1992), -150 °C
Record name 1,2-BUTYLENE OXIDE
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Record name 1-BUTENE OXIDE
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name BUTYLENE OXIDE (STABILIZED)
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Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Synthesis routes and methods I

Procedure details

In U.S. Pat. No. 5,077,418 and U.S. Pat. No. 5,117,013 it is reported that the hydrogenation of vinyloxirane solutions over palladium-containing catalysts gives n-butyraldehyde as main product. For instance, hydrogenation of vinyloxirane together with tetrahydrofuran as solvent over a supported palladium catalyst (5% by weight of palladium on activated carbon) at a temperature of from 50 to 55° C. and a pressure of 3.5 bar gives after a reaction time of 3 h a hydrogenation effluent comprising 55% of n-butyraldehyde, only 27% of 1,2-butylene oxide and 9% of n-butanol. If the hydrogenation is carried out over alumina-supported palladium catalysts (5% of Pd/Al2O3), only traces of 1,2-butylene oxide are formed after 6 hours at from 25 to 55° C. and a pressure of 3.5 bar or after 4 hours at 100° C. and 20.7 bar. n-Butyraldehyde is formed as the main product with a selectivity of, respectively, 87% or 78% and quantitative conversion. The two U.S. applications also describe the hydrogenation of vinyloxirane over Raney nickel, when n-butanol is formed as the main product. The 1,2-butylene oxide yield is relatively low at 41%. The hydrogenation of vinyloxirane over a supported platinum catalyst (1% by weight of Pt/Al2O3) at 100° C. and 20.7 bar hydrogen pressure produces after 4.6 h and complete conversion only 40% of 1,2-butylene oxide and also 23% of n-butanol, 24% of butanols, 5% of crotonaldehyde and 3% of n-butyraldehyde. Other platinum catalysts give even lower 1,2-butylene oxide yields.
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Synthesis routes and methods II

Procedure details

In an autoclave having a capacity of 50 ml, the solution to be hydrogenated comprising 2.5 g of vinyloxirane and 22.5 g of tetrahydrofuran was admixed with 0.5 g of catalyst No. 1 without prior activation with hydrogen and hydrogenated with hydrogen at 25° C. and 40 bar for 8 hours while stirring. At a conversion of 100%, 91.7 mol% of 1,2-butylene oxide, 1.0 mol% of n-butyraldehyde and 2.6 mol% of n-butanol were obtained. Examples 3-22
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0.5 g
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Synthesis routes and methods III

Procedure details

U.S. Pat. No. 3,288,867 discloses the stabilization of nitromethane by the addition thereto of a stabilizing liquid such as acetone, benzene, 1,2 butylene oxide, cyclohexanone, methylene chloride etc. to provide a safe method for the bulk transportation of nitromethane.
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Synthesis routes and methods IV

Procedure details

Exemplary organic compounds having at least two reactive hydrogen-containing groups includes (1) hydroxyl group-containing compounds such as (a) diols such as ethylene glycol, propylene glycol, 1,4-butylene glycol, 1,3-butylene glycol, polyethylene glycol and polypropylene glycol; (b) polyols such as glycerine, trimethylolpropane, pentaerythritol and sorbitol; (c) polyester polyols such as polyether polyols having a molecular weight of about 500 to about 100,000 obtained by addition reaction of at least one polyhydric alcohol such as glycerine and propylene glycol to at least one alkylene oxide such as ethylene oxide, propylene oxide and 1,2-butylene oxide, polyether polyols obtained by reaction of an alkylene oxide with a polyfunctional compound such as ethylene diamine and ethanolamine and polytetramethylene glycols obtained by ring-opening polymerization of tetrahydrofuran; (d) polyester polyols such as polyester polyols having a molecular weight of about 500 to about 100,000 obtained by condensation reaction of at least one dicarboxylic acid such as succinic acid, adipic acid, sebacic acid, dimeric acid, maleic anhydride, phthalic anhydride, isophthalic acid and terephthalic acid with at least one polyhydric alcohol such as ethylene glycol, propylene glycol, diethylene glycol, butylene glycol, neopentyl glycol, trimethylolpropane and glycerine; (e) acrylic polyols such as acrylic polyols having a molecular weight of about 500 to about 100,000 obtained by polymerizing at least one acrylate or methacrylate having at least one hydroxyl group in the molecule such as 2-hydroxyethyl acrylate, hydroxypropyl acrylate, 2-hydroxyethyl methacrylate and hydroxypropyl methacrylate and at least one acrylate or methacrylate such as methyl acrylate, ethyl acrylate, isopropyl acrylate, n-butyl acrylate, 2-ethylhexyl acrylate, methyl methacrylate, ethyl methacrylate, isopropyl methacrylate, n-butyl methacrylate, isobutyl methacrylate, n-hexyl methacrylate and lauryl methacrylate in the presence or absence of at least one compound selected from unsaturated carboxylic acids such as acrylic acid, methacrylic acid and itaconic acid, unsaturated amides such as acrylamide, N-methylolacrylamide and diacetone acrylamide and other polymerizable monomers such as styrene, glycidyl methacrylate, vinyltoluene, acrylonitrile; (2) other hydroxyl group-containing compounds such as polybutadienes having at least two terminal hydroxyl groups, polythioether polyols, polythioester polyols, polyacetal polyols, polycarbonate polyols and polyesteramide polyols; and (3) any mixtures of at least one hydroxyl group-containing compound as described above with at least one compound having at least two reactive hydrogen containing groups selected from (a) primary or secondary amino group-containing compounds such as diamines such as ethylenediamine, trimethylenediamine, 1,2-diaminopropylenediamine, tetramethylenediamine, hexamethylenediamine, 1,4-diaminocyclohexane, xylylenediamine, trimethylhexamethylenediamine, diaminodiphenylmethane and isophoronediamine, polyamines such as diethylenetriamine, triethylenetetramine, polyamines obtained by addition reaction of at least one alkylene polyamine such as diethylenetriamine and triethylenetetramine with at least one alkylene oxide such as ethylene oxide and propylene oxide and other modified polyamines, (b) carboxyl group-containing compounds such as liquid polybutadienes having at least two terminal carboxyl groups, (c) thiol group-containing compounds such as dithiols such as ethanediol and, 1,4-butanediol, polythiols such as trithioglycerine, polyether polythiols obtained by addition reaction of at least one polythiol with at least one alkylene oxide and polythioester polythiols obtained by condensation reaction of at least one dicarboxylic acid with at least one polythiol and (d) epoxy group-containing compounds such as epoxy resins having a molecular weight of about 500 to about 100,000 such as novolac type, epichlorohydrin type, cyclic oxirane type, glycidyl ether type, glycidyl ester type, polyglycol ether type, glycol ether type, epoxidated aliphatic unsaturated compound type, epoxidated fatty acid ester type, polycarboxylic acid ester type, aminoglycidyl type or resorcin type epoxy resins.
[Compound]
Name
polyethylene glycol
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polypropylene glycol
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polyols
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,2-Epoxybutane
Reactant of Route 2
1,2-Epoxybutane
Reactant of Route 3
1,2-Epoxybutane
Reactant of Route 4
Reactant of Route 4
1,2-Epoxybutane
Reactant of Route 5
Reactant of Route 5
1,2-Epoxybutane
Reactant of Route 6
Reactant of Route 6
1,2-Epoxybutane

Citations

For This Compound
3,140
Citations
JK Addy, RE Parker - Journal of the Chemical Society (Resumed), 1965 - pubs.rsc.org
Rate constants, corrected for the competing hydrolysis, have been determined for the reactions of 1, 2-epoxybutane, 3, 4-epoxybut-l-ene, 1, 2-epoxy-3-chloropropane, and 1, 2-epoxy-3-…
Number of citations: 25 pubs.rsc.org
AQH Habets-Crützen, SJN Carlier, JAM De Bont… - Enzyme and microbial …, 1985 - Elsevier
Resting cells of ethene grown Mycobacterium 2W produced 1,2-epoxypropane stereospecifically from propene as revealed by optical rotation, 1 H nmr using a chiral shift reagent, and …
Number of citations: 83 www.sciencedirect.com
RW Herr, CR Johnson - Journal of the American Chemical Society, 1970 - ACS Publications
CeHs) with Collins’ reagent to aldehyde 6 (R= C6HS) and nmr analysis proved the stereose-lectivity of the addition again for the trans alcohol 2 over the cis, 90: 10. In this instance, the …
Number of citations: 113 pubs.acs.org
RC Waters, CA VanderWerf - Journal of the American Chemical …, 1954 - ACS Publications
Reaction of 3-bromo-l, 2-epoxybutane (I) and of l-bromo-2, 3-epoxybutane (II) with a molar quantity of sodium methoxide in methanol and of sodium ethoxide in ethanol has been shown …
Number of citations: 26 pubs.acs.org
TS Bal, A Cox, TJ Kemp, PP de Moira - Polymer, 1980 - Elsevier
The rates and extents of polymerization of 1,2-epoxypropane and 1,2-epoxybutane, induced by photolysis of dilute concentrations of salts of 2,5-diethoxy-4-tolylthiobenzenediazonium …
Number of citations: 20 www.sciencedirect.com
JL Coke, RS Shue - The Journal of Organic Chemistry, 1973 - ACS Publications
Optically pure (R)-(+)-l, 2-epoxybutane has been prepared. Treatment of the epoxide with various nucleophiles produces the optically active alcohols resultingfrom highly selective …
Number of citations: 31 pubs.acs.org
T Nakajima, Y Nakamoto, S Suga - Bulletin of the Chemical Society of …, 1975 - journal.csj.jp
The alkylation of benzene with (+)-1,2-epoxybutane in the presence of Lewis acid gave a mixture of optically active 2-phenyl-1-butanol (I) and 3-phenyl-1-butanol (II) together with a …
Number of citations: 23 www.journal.csj.jp
L Dentzer, C Bray, S Noinville, N Illy, P Guégan - Macromolecules, 2015 - ACS Publications
The in situ generation of an anionic initiator X – obtained by the deprotonation of various secondary amides with tBuP 4 phosphazene base was tested as possible way to initiate the …
Number of citations: 36 pubs.acs.org
L Hassouna, N Illy, P Guegan - Polymer Chemistry, 2017 - pubs.rsc.org
Attempts to use a carbamate-phosphazene base as the initiating system for the polymerization of 1,2-epoxybutane was unsuccessful. As a matter of fact, carbamate deprotonation by …
Number of citations: 19 pubs.rsc.org
H El Othmani, Y Ren, Y Bedjanian… - ACS Earth and Space …, 2021 - ACS Publications
Epoxides have many primary and secondary atmospheric sources. As with other oxygenates, they exhibit a complex temperature-dependent reaction with OH, whose full description is …
Number of citations: 4 pubs.acs.org

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